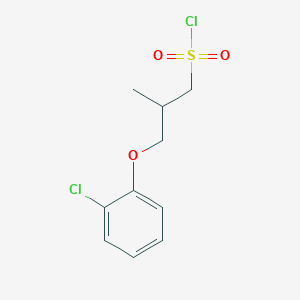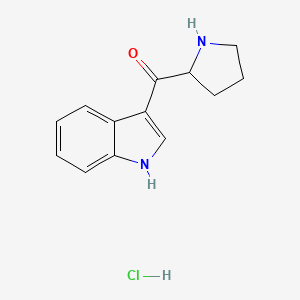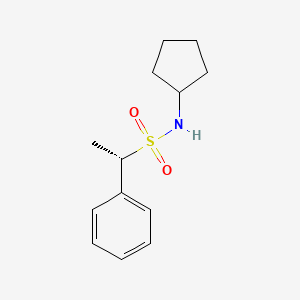
(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a cyclopentyl group attached to the nitrogen atom and a phenylethane group attached to the sulfonamide moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions. For instance, cyclopentylamine can be reacted with benzenesulfonyl chloride in the presence of a base like triethylamine.
Introduction of the phenylethane group: The phenylethane group can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: N-alkylated sulfonamides.
Applications De Recherche Scientifique
(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cell membranes, altering their permeability and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopentyl-1-phenylethane-1-sulfonamide: Lacks the (1S) stereochemistry.
N-cyclopentyl-1-phenylethane-1-sulfone: Contains a sulfone group instead of a sulfonamide group.
N-cyclopentyl-1-phenylethane-1-amine: Contains an amine group instead of a sulfonamide group.
Uniqueness
(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide is unique due to its specific stereochemistry and the presence of both cyclopentyl and phenylethane groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H19NO2S |
|---|---|
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
(1S)-N-cyclopentyl-1-phenylethanesulfonamide |
InChI |
InChI=1S/C13H19NO2S/c1-11(12-7-3-2-4-8-12)17(15,16)14-13-9-5-6-10-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3/t11-/m0/s1 |
Clé InChI |
RRUYADRNPLDFQO-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)S(=O)(=O)NC2CCCC2 |
SMILES canonique |
CC(C1=CC=CC=C1)S(=O)(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
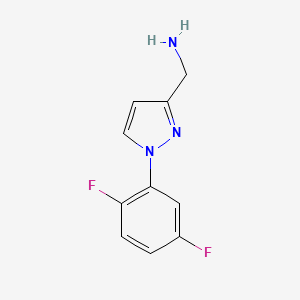
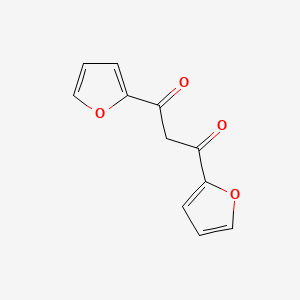
![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
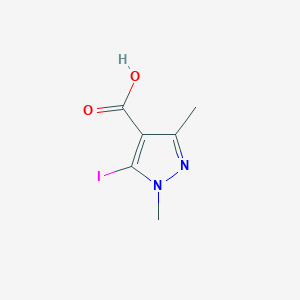
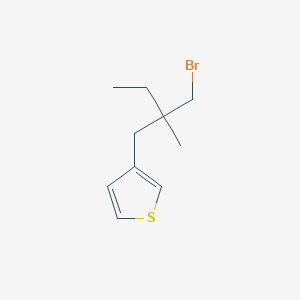
![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)
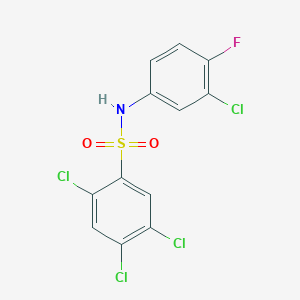
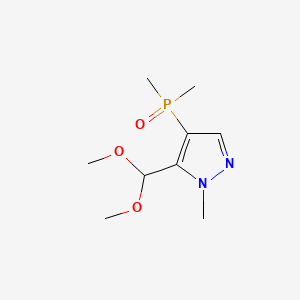
![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
